2,5-Dichlorophenyl dichlorophosphate
Overview
Description
2,5-Dichlorophenyl dichlorophosphate is a chemical compound with the molecular formula C6H3Cl4O2P . It is also known by other names such as 2,5-Dichlorophenyl phosphorodichloridate and Dichloridophosphoric acid 2,5-dichlorophenyl ester .
Molecular Structure Analysis
The molecular weight of this compound is 279.87 . The molecular structure can be represented by the SMILES stringClc1ccc (Cl)c (OP (Cl) (Cl)=O)c1
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that dichlorophenylphosphine, a related compound, is commonly used in the synthesis of organophosphines .Physical and Chemical Properties Analysis
This compound has a melting point of 36-38°C (lit.) and a boiling point of 141°C at 9mm Hg (lit.) . It has a flash point of >230°F .Scientific Research Applications
Synthesis of Cardiolipin
A novel dichlorophosphate coupling method has been developed for the synthesis of cardiolipin. O-Chlorophenyl dichlorophosphate, a variant of 2,5-dichlorophenyl dichlorophosphate, is used as a mild phosphorylating reagent. This method is effective in coupling with optically active 1,2-O-diacyl-sn-glycerol and 2-O-protected glycerol to assemble cardiolipin with different fatty acid chains (Lin, Ahmad, Ali, & Ahmad, 2004).
Analysis of Organophosphate Flame Retardants
Organophosphate flame retardants (OPFRs), including variants similar to this compound, are increasingly used in consumer products. A study analyzing exposure to these chemicals in the U.S. population used biomarkers to assess exposure to various chlorinated and non-chlorinated organophosphates. This research is crucial for understanding the widespread exposure to OPFRs among the general population and the potential health implications (Ospina et al., 2018).
Electrochemical Detection
Research on the electrochemical detection of chlorophenols, which are structurally related to this compound, has been conducted. For instance, a study on the determination of 2-chlorophenol using a modified glassy carbon electrode highlights the potential of electrochemical methods in detecting trace levels of chlorophenols in water, demonstrating the relevance of such compounds in environmental monitoring and pollution control (Sun & Zhang, 2006).
Synthesis of 1,3,4-Oxadiazoles
Silica-supported dichlorophosphate has been used as a recoverable cyclodehydrant for the eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This method, involving microwave irradiation in a solvent-free medium, offers advantages like no corrosion, no environmental pollution, accelerated rate, high yield, and a simple work-up procedure. It signifies the role of dichlorophosphate compounds in facilitating green chemistry approaches (Li et al., 2008).
Temporal Trends in Exposure to Flame Retardants
A study combining data from U.S. epidemiologic studies assessed temporal trends in exposure to organophosphate compounds used as flame retardants, including those structurally related to this compound. The research indicated significant increases in human exposure to these compounds, highlighting the need for more research on the levels of exposure experienced by the general population and their health outcomes (Hoffman et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,4-dichloro-2-dichlorophosphoryloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4O2P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNTJUPGQYMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OP(=O)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201916 | |
Record name | 2,5-Dichlorophenyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-18-9 | |
Record name | Phosphorodichloridic acid, 2,5-dichlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53676-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorophenyl dichlorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053676189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorophenyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorophenyl dichlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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